

Molecular weight and formula of 2-hydrazinyl-5-iodopyridine.

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Compound of Interest

Compound Name: 2-hydrazinyl-5-iodoPyridine

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An In-Depth Technical Guide to **2-Hydrazinyl-5-iodopyridine**: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **2-hydrazinyl-5-iodopyridine**, a pivotal heterocyclic building block for researchers and professionals in drug development and materials science. We will delve into its fundamental properties, synthesis, chemical reactivity, and key applications, grounding our discussion in established scientific principles and field-proven insights.

Core Molecular and Physicochemical Profile

2-Hydrazinyl-5-iodopyridine is a substituted pyridine derivative whose utility stems from the unique interplay of its three key functional components: the aromatic pyridine ring, the nucleophilic hydrazine group, and the reactive iodine atom. This specific arrangement makes it a versatile precursor in organic synthesis.

The pyridine ring is a common scaffold in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.^[1] The hydrazine moiety at the 2-position is a potent nucleophile, ready to participate in a wide array of condensation and cyclization reactions to form more complex heterocyclic systems.^[2] Finally, the iodine atom at the 5-position serves as a handle for transition metal-catalyzed cross-coupling reactions and

offers a site for potential radiolabeling, a feature of significant interest in the development of diagnostic imaging agents.[3][4][5]

Table 1: Key Identifiers and Physicochemical Properties of **2-Hydrazinyl-5-iodopyridine**

Property	Value	Source(s)
Molecular Formula	C ₅ H ₆ IN ₃	[3][6][7]
Molecular Weight	235.03 g/mol	[3][6][8]
CAS Number	77992-46-2	[6]
IUPAC Name	(5-iodopyridin-2-yl)hydrazine	[6]
Synonyms	2-Hydrazino-5-iodopyridine, 5-Iodo-2-hydrazinopyridine	[6][7]
Physical Form	Solid	
Storage Temperature	2-8°C	

Synthesis Protocol and Mechanistic Considerations

The most common and straightforward synthesis of 2-hydrazinylpyridines involves the nucleophilic aromatic substitution (S_NAr) of a corresponding 2-halopyridine with hydrazine. The halogen at the 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.

Experimental Protocol: Synthesis from 2-Chloro-5-iodopyridine

This protocol describes a representative lab-scale synthesis.

Materials:

- 2-Chloro-5-iodopyridine
- Hydrazine hydrate (80% solution in water)

- n-Butanol or another high-boiling solvent
- Ethyl acetate
- Water (deionized)
- Anhydrous sodium sulfate

Procedure:

- Set up a round-bottom flask with a reflux condenser and a magnetic stirrer in a well-ventilated fume hood.
- To the flask, add 2-chloro-5-iodopyridine (1 equivalent).
- Add n-butanol as a solvent.
- Add an excess of hydrazine hydrate (typically 5-10 equivalents). The large excess is crucial to maximize the yield of the desired monosubstituted product and minimize the formation of undesired bis(5-iodo-2-pyridyl)hydrazine dimers.^[9]
- Heat the reaction mixture to reflux (approx. 100-120°C) and maintain for 12-48 hours.^{[10][11]} Reaction progress should be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
- Dilute the reaction mixture with water and transfer it to a separatory funnel.
- Extract the aqueous layer multiple times with ethyl acetate.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
- The product can be further purified by recrystallization or column chromatography if necessary.

Causality and Mechanistic Pathway

The reaction proceeds via a classic S_NAr mechanism. The hydrazine, acting as the nucleophile, attacks the electron-deficient carbon atom bonded to the chlorine. This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing pyridine ring nitrogen. The subsequent loss of the chloride leaving group restores the aromaticity of the ring, yielding the final product.

Caption: S_NAr synthesis of **2-hydrazinyl-5-iodopyridine**.

Key Reactions and Applications in Drug Development

The synthetic value of **2-hydrazinyl-5-iodopyridine** lies in its ability to act as a scaffold for building more complex molecular architectures.

Formation of Pyrazole Derivatives

The hydrazine group readily reacts with 1,3-dicarbonyl compounds or their equivalents to form pyrazole rings, a common heterocyclic motif in medicinal chemistry.

Experimental Protocol: Synthesis of a Pyrazole Derivative

- In a suitable flask, dissolve **2-hydrazinyl-5-iodopyridine** (1 equivalent) in ethanol or acetic acid.
- Add a 1,3-dicarbonyl compound, such as acetylacetone (1 equivalent).
- Heat the mixture to reflux for 2-4 hours.
- Monitor the reaction by TLC.
- Upon completion, cool the reaction mixture. The product may precipitate upon cooling.
- Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Role in Drug Discovery

- **Scaffold for Bioactive Molecules:** Pyridine derivatives are integral to a vast number of FDA-approved drugs.^[1] This compound serves as a starting point for synthesizing novel candidates for various therapeutic areas, including oncology and inflammatory diseases.
- **Radiopharmaceutical Development:** The stable iodine atom can be replaced with a radioactive isotope, such as Iodine-123 or Iodine-125. This allows the molecule to be used as a tracer in Single-Photon Emission Computed Tomography (SPECT) imaging, enabling researchers to visualize biological processes and drug distribution in vivo.^{[3][5]}

Safety and Handling

As with all hydrazine derivatives, **2-hydrazinyl-5-iodopyridine** must be handled with care. It is classified as a hazardous substance.

Table 2: GHS Hazard Information

Hazard Code	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

(Source:)

Mandatory Handling Protocol

- **Engineering Controls:** Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.^{[12][13]}
- **Dispensing:** Handle as a solid. Avoid creating dust. Use appropriate tools for weighing and transferring.

- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13] Recommended storage is at 2-8°C.
- **Spills:** In case of a minor spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[12]
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations. Do not empty into drains.[13]

Conclusion

2-Hydrazinyl-5-iodopyridine is a high-value chemical intermediate whose strategic importance is clear. Its trifunctional nature provides a robust platform for synthetic chemists to generate diverse and complex molecules. From its foundational role in building novel heterocyclic systems to its potential in advanced medical imaging, this compound is a critical tool for professionals pushing the boundaries of science and medicine. Adherence to rigorous synthesis and safety protocols is paramount to harnessing its full potential responsibly.

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